Silodosin

Description

This compound is a selective antagonist of alpha(α)-1 adrenergic receptors that binds to the α1A subtype with the highest affinity. α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra: the α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate. this compound was first approved by the FDA in October 2008 and it is also approved in Europe and Canada. This compound is available as oral capsules with common trade names Rapaflo and Urorec. It is indicated for the symptomatic treatment of benign prostatic hyperplasia in adults. Most commonly affecting males over the age of 40 years, benign prostatic hyperplasia is the non-malignant enlargement of the prostate gland, associated with lower urinary tract symptoms that have a negative impact on the quality of life of patients. This compound works by binding to α1A-adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction.

This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.

This compound is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. This compound is associated with a low rate of serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.

This compound is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, this compound selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, this compound may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for benign prostatic hyperplasia and has 5 investigational indications.

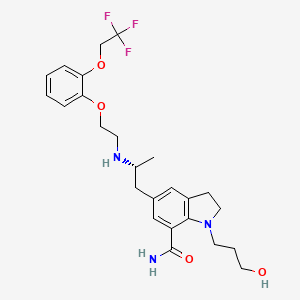

an alpha(1a)-adrenoceptor-selective antagonist; structure given in first source

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167045 | |

| Record name | Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Silodosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160970-54-7 | |

| Record name | Silodosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silodosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silodosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silodosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILODOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Silodosin on Prostate Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of silodosin on prostate smooth muscle. It delves into the molecular interactions, signaling pathways, and physiological effects that underpin its therapeutic efficacy in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).

Executive Summary

This compound is a highly selective α1A-adrenergic receptor (α1A-AR) antagonist. Its primary mechanism of action involves the blockade of these receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2][3] This targeted antagonism leads to smooth muscle relaxation, thereby reducing urethral resistance and improving urinary outflow. This guide will detail the receptor selectivity of this compound, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these actions.

Receptor Selectivity and Binding Affinity

The clinical efficacy and favorable side-effect profile of this compound are largely attributed to its high selectivity for the α1A-AR subtype over the α1B- and α1D-AR subtypes. The α1B-ARs are primarily located in blood vessels, and their blockade can lead to cardiovascular side effects such as orthostatic hypotension.

Quantitative Data on Receptor Affinity

The binding affinities of this compound and other α1-AR antagonists for the different receptor subtypes have been quantified in various studies. The dissociation constant (Ki) and the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are key parameters in determining this selectivity.

| Compound | Receptor Subtype | Ki (nM) | pA2 Value | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |

| This compound | α1A | 0.32 - 2.2 | 9.60 (Rabbit Prostate) | 162 - 583 | 50 - 55.5 | [4][5][6] |

| α1B | 52 - 186 | 7.15 (Rat Spleen) | [5][6] | |||

| α1D | 17.8 - 122 | 7.88 (Rat Thoracic Aorta) | [5][6] | |||

| Tamsulosin | α1A | 0.2 - 3.1 | ~10 - 40 | ~1 | [6] | |

| α1B | 2.0 - 12.5 | [6] | ||||

| α1D | 0.3 - 3.9 | [6] | ||||

| Prazosin | α1A | 0.2 - 1.0 | ~1 | ~1 | [5] | |

| α1B | 0.2 - 1.0 | [5] | ||||

| α1D | 0.2 - 1.0 | [5] |

Note: Ki and pA2 values can vary depending on the experimental conditions and tissues used.

Signaling Pathways Modulated by this compound

The Canonical Gq/11 Signaling Pathway

The α1A-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. The binding of endogenous catecholamines, such as norepinephrine (B1679862), to these receptors triggers a conformational change, leading to the activation of the downstream signaling cascade. This compound, as a competitive antagonist, prevents this activation.

The canonical signaling pathway is as follows:

-

Norepinephrine Binding: Norepinephrine released from sympathetic nerves binds to the α1A-AR on prostate smooth muscle cells.

-

Gq/11 Protein Activation: This binding activates the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and an increase in prostatic tone.

This compound's Point of Intervention: this compound competitively blocks the initial step of this cascade by preventing norepinephrine from binding to the α1A-AR, thus inhibiting the entire downstream signaling pathway and promoting smooth muscle relaxation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Silodosin's α1A-Adrenergic Receptor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the α1A-adrenergic receptor (α1A-AR) selectivity profile of Silodosin, a cornerstone in the medical management of benign prostatic hyperplasia (BPH). By elucidating its high affinity and selectivity for the α1A-AR subtype, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Clinical Significance of α1A-Adrenergic Receptor Selectivity

The α1-adrenergic receptors, a class of G protein-coupled receptors, are comprised of three subtypes: α1A, α1B, and α1D.[1][2][3] These receptors are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1][3] In the context of the lower urinary tract, the α1A-AR subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[4][5] Its activation by norepinephrine leads to smooth muscle contraction, which can constrict the urethra and impede urine flow in individuals with BPH.[4]

This compound is a potent and highly selective α1A-AR antagonist.[4][6][7] Its therapeutic efficacy in alleviating the lower urinary tract symptoms (LUTS) associated with BPH stems from its ability to competitively inhibit norepinephrine binding to α1A-ARs.[4] This action leads to the relaxation of smooth muscle in the prostate and bladder neck, resulting in an increased urethral lumen, reduced resistance to urinary flow, and symptomatic relief.[4][5] The high selectivity of this compound for the α1A subtype is a key attribute, as it minimizes the effects on α1B- and α1D-ARs, which are primarily located in blood vessels.[5][8][9] This uroselectivity contributes to a favorable cardiovascular safety profile, with a lower incidence of blood pressure-related side effects like orthostatic hypotension compared to less selective α1-blockers.[7][10][11]

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound for the α1A-AR subtype has been quantified through in vitro radioligand binding assays. These studies determine the binding affinity (Ki) of the drug for each of the α1-AR subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |

| This compound | 0.036 | 21.0 | 2.0 | 583.3 | 55.5 |

| Tamsulosin | 0.019 | 0.29 | 0.063 | 15.2 | 3.32 |

| Naftopidil | 3.7 | 20.1 | 1.2 | 5.4 | 0.32 |

| Prazosin | 0.17 | 0.25 | 0.066 | 1.47 | 0.39 |

Data compiled from studies using Chinese hamster ovary cells expressing human α1-AR subtypes.[12]

As the data indicates, this compound exhibits a significantly higher affinity for the α1A-AR subtype compared to the α1B- and α1D-AR subtypes.[12] Notably, its selectivity for α1A over α1B is 583-fold, a characteristic that underpins its uroselective profile.[10][12]

Experimental Protocols

The determination of the α1A-AR selectivity profile of this compound relies on established in vitro pharmacological assays.

Radioligand Binding Assays

This method is employed to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To quantify the affinity (Ki) of this compound for human α1A-, α1B-, and α1D-adrenergic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Mouse-derived LM (tk-) cells are transfected to express one of the three human α1-AR subtypes (α1A, α1B, or α1D). The cells are cultured and harvested, followed by homogenization and centrifugation to prepare a membrane fraction rich in the expressed receptors.[13][14]

-

Competitive Binding Experiment: The cell membrane preparations are incubated with a constant concentration of a radiolabeled ligand, typically [3H]-prazosin, which binds to all α1-AR subtypes.[13][14]

-

Incubation with Test Compound: Varying concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptors.

-

Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

In Vitro Functional Assays (Tissue Bath Studies)

These experiments assess the functional antagonist activity of a compound on isolated tissues that predominantly express a specific receptor subtype.

Objective: To determine the functional potency (pA2 or pKb values) of this compound in antagonizing noradrenaline-induced contractions in tissues rich in specific α1-AR subtypes.

Methodology:

-

Tissue Preparation: Isolated tissues representing organs with high densities of specific α1-AR subtypes are used. For example:

-

Tissue Mounting: The isolated tissues are mounted in an organ bath (Magnus apparatus) containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).[14]

-

Contraction Measurement: The tissues are connected to an isometric force transducer to record contractile responses.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist, typically noradrenaline, is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., this compound) for a defined period.

-

Shift in Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve to noradrenaline is generated. The presence of a competitive antagonist will cause a rightward shift in the concentration-response curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKb value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency. This compound has been shown to strongly antagonize noradrenaline-induced contractions in rabbit lower urinary tract tissues with pA2 or pKb values of 9.60 (prostate), 8.71 (urethra), and 9.35 (bladder trigone).[14] In contrast, the pA2 values for antagonizing contractions in the rat spleen and thoracic aorta were 7.15 and 7.88, respectively.[14]

Signaling Pathways and Molecular Interactions

The binding of this compound to the α1A-AR prevents the initiation of the downstream signaling cascade that leads to smooth muscle contraction.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-AR subtypes, which are Gq protein-coupled receptors, initiates a well-defined signaling cascade.[2]

Caption: The α1-AR signaling pathway leading to smooth muscle contraction and its inhibition by this compound.

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).[2] This cascade ultimately leads to the phosphorylation of various proteins that regulate the contractile machinery, resulting in smooth muscle contraction.

Molecular Determinants of this compound's Selectivity

Recent structural studies have elucidated the molecular basis for this compound's high selectivity for the α1A-AR. The trifluoroethoxy moiety of the this compound molecule plays a crucial role in its subtype selectivity.[15] Specific amino acid residues within the α1A-AR, namely V185(5.39) and M292(6.55), form specific interactions with this trifluoroethoxy group.[15] These residues are less conserved across the other α1-AR subtypes, and their conformation in the α1A-AR creates a binding pocket that accommodates this compound with high affinity.[15] Mutagenesis studies have confirmed that these residues are key determinants of α1A-AR subtype selectivity for this compound.[15]

Experimental Workflow for Determining Receptor Selectivity

The process of characterizing the receptor selectivity profile of a compound like this compound involves a logical progression of experiments.

Caption: A streamlined workflow for determining the α1-adrenergic receptor selectivity of a compound.

Logical Relationship of this compound's Selectivity Profile

The high selectivity of this compound for the α1A-AR directly correlates with its clinical efficacy and safety profile.

Caption: The relationship between this compound's receptor selectivity and its clinical effects.

Conclusion

The pharmacological profile of this compound is distinguished by its exceptionally high selectivity for the α1A-adrenergic receptor subtype. This uroselectivity, supported by robust in vitro binding and functional data, is the cornerstone of its clinical utility in the treatment of benign prostatic hyperplasia. By preferentially targeting the α1A-ARs in the lower urinary tract, this compound effectively alleviates urinary symptoms while minimizing cardiovascular side effects associated with the blockade of α1B- and α1D-ARs. A thorough understanding of this selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular interactions is essential for the continued development of targeted and safer therapies for BPH and related conditions.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. [Profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Silodosin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Silodosin, a selective alpha-1A adrenoceptor antagonist. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and metabolic pathways in key preclinical species, offering valuable insights for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily rats and dogs. The data reveals rapid absorption and species-specific differences in bioavailability and clearance. The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in these models.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) | Reference(s) |

| Rat (Male) | 1 | 134 ± 35 | ~2 | 345 ± 76 | ~2 | ~9 | [1][2] |

| Dog (Male) | 1 | 224 ± 78 | ~2 | 1130 ± 340 | ~2 | ~25 | [1][2] |

| Monkey (Cynomolgus) | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in cited literature |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. N/A: Not Available.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous Administration in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference(s) |

| Rat (Male) | 0.5 | 430 ± 89 | 205 ± 34 | ~2 | 41.0 ± 6.8 | 4.8 ± 0.8 | [1][2] |

| Dog (Male) | 0.5 | 385 ± 98 | 450 ± 110 | ~2 | 18.5 ± 4.7 | 2.2 ± 0.5 | [1][2] |

| Monkey (Cynomolgus) | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in cited literature |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. N/A: Not Available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are representative protocols for oral and intravenous administration of this compound in rats and dogs, as well as the analytical method for plasma concentration determination.

Animal Models and Housing

-

Rats: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Dogs: Male Beagle dogs weighing 8-12 kg are a standard model. They are housed individually in cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle, with access to standard dog food and water.

Oral Administration Protocol (Rat)

A standard oral gavage procedure is utilized for administering this compound to rats.

Intravenous Administration Protocol (Dog)

For intravenous administration in dogs, a slow bolus injection or infusion is typically performed.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma samples is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.

-

Chromatography: Separation is performed on a C18 reverse-phase column with a mobile phase gradient consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile/methanol).

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The ADME properties of this compound have been investigated in preclinical models, revealing its metabolic fate.

Absorption

This compound is rapidly absorbed after oral administration in both rats and dogs, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 2 hours post-dose.[1][2] The absolute bioavailability, however, shows significant interspecies variability, being approximately 9% in rats and 25% in dogs.[1][2]

Distribution

Following absorption, this compound is widely distributed throughout the body.[1] In rats, the highest concentrations of radio-labeled this compound were found in the liver and kidneys.[1] The volume of distribution exceeds total body water, indicating extensive tissue distribution.[1] Plasma protein binding is approximately 80% in both rats and dogs.[1]

Metabolism

This compound is extensively metabolized, primarily in the liver. The main metabolic pathways differ between species. In humans, major metabolites are formed through glucuronidation (mediated by UGT2B7) and oxidation via alcohol and aldehyde dehydrogenases.[1] In contrast, glucuronide conjugates are not detected in the plasma of rats or dogs.[1] In these preclinical species, oxidative metabolism via cytochrome P450 enzymes, particularly CYP3A4, is a significant pathway.[1]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces.[1] Following a single oral dose of radio-labeled this compound, the majority of the radioactivity is recovered in the feces, with a smaller portion excreted in the urine.[1]

ADME Signaling Pathway

The following diagram illustrates the key steps in the absorption, distribution, metabolism, and excretion of this compound in preclinical models.

Conclusion

This technical guide summarizes the key pharmacokinetic and bioavailability data for this compound in preclinical rat and dog models. The provided experimental protocols and ADME pathway diagram offer a foundational understanding for researchers in the field of drug development. A notable data gap exists for the in-vivo pharmacokinetic profile of this compound in non-human primates, which warrants further investigation to provide a more complete preclinical picture. The observed species differences in metabolism and bioavailability underscore the importance of careful species selection and data interpretation when extrapolating preclinical findings to human clinical trials.

References

The Next Generation of Uroselective Agents: A Technical Guide to the Discovery and Synthesis of Novel Silodosin Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silodosin, a highly selective α1A-adrenoceptor antagonist, has established itself as a key therapeutic agent for the management of benign prostatic hyperplasia (BPH). Its efficacy in alleviating lower urinary tract symptoms (LUTS) with a favorable cardiovascular safety profile has spurred further research into novel analogs with potentially improved properties. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of new this compound analogs. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that are pivotal in this evolving field. This document details the intricate signaling pathways of α1-adrenoceptors, presents key quantitative data in structured tables for comparative analysis, and outlines detailed experimental workflows, from chemical synthesis to in vivo evaluation.

Introduction: The Rationale for Novel this compound Analogs

Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to bothersome LUTS.[1] The primary mechanism underlying the therapeutic effect of this compound is the blockade of α1A-adrenoceptors, which are predominantly located in the prostate, bladder neck, and prostatic urethra.[1] This selective antagonism leads to smooth muscle relaxation and improved urinary flow, with minimal impact on blood pressure due to lower affinity for α1B-adrenoceptors found in blood vessels.[2]

The quest for novel this compound analogs is driven by several key objectives:

-

Enhanced Selectivity: To further improve the selectivity for α1A and/or α1D-adrenoceptors over the α1B subtype, potentially reducing the risk of cardiovascular side effects even further.

-

Improved Pharmacokinetic Profile: To develop analogs with optimized absorption, distribution, metabolism, and excretion (ADME) properties, such as longer half-life for once-daily dosing or reduced metabolic liabilities.

-

Novel Chemical Scaffolds: To explore new chemical entities that mimic the pharmacophore of this compound but possess unique intellectual property and potentially different secondary activities.

-

Alternative Therapeutic Applications: Investigating the potential of this compound analogs in other conditions where α1-adrenoceptors play a role.

The α1-Adrenergic Receptor Signaling Pathway

Understanding the signaling cascade initiated by α1-adrenoceptor activation is fundamental to the rational design of novel antagonists. These receptors are G protein-coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), primarily couple to Gq/11 proteins.[3]

Synthesis of Novel this compound Analogs

The synthesis of novel this compound analogs often involves multi-step reaction sequences, starting from commercially available materials. A common strategy involves the modification of the key structural components of the this compound molecule: the indoline (B122111) core, the propanolamine (B44665) side chain, and the 2-(2,2,2-trifluoroethoxy)phenoxy moiety.

One notable approach has been the synthesis of arylsulfonamide derivatives of (aryloxy)ethyl alicyclic amines.[2] This strategy combines the 2-(2,2,2-trifluoroethoxy)phenoxy fragment of this compound with an alicyclic amine core functionalized with an arylsulfonamide group.[2]

Quantitative Data Summary

The following tables summarize the in vitro biological data for a selection of novel this compound analogs, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: α1- and α2-Adrenoceptor Binding Affinities (Ki, nM) of Novel Arylsulfonamide Analogs [2]

| Compound | R1 | Enant. | n | m | R | α1 Ki (nM) ± SEM | α2 Ki (nM) ± SEM | Sα2/α1 |

| 8 | H | Rac | 1 | 1 | 4-F | 19 ± 2 | 316 ± 21 | 16.6 |

| 9 | H | Rac | 1 | 1 | 3-Cl, 2-F | 50 ± 3 | 858 ± 44 | 17.2 |

| 10 | H | Rac | 1 | 1 | 4-Cl, 2-F | 52 ± 4 | 745 ± 51 | 14.3 |

| 11 | H | Rac | 1 | 1 | 3-Cl, 2-OCH3 | 201 ± 15 | >10000 | >49.8 |

| 12 | H | Rac | 1 | 1 | 3,4-di-OCH3 | 114 ± 8 | 1021 ± 78 | 8.9 |

| 13 | H | R | 0 | 2 | 4-F | 171 ± 11 | 2435 ± 155 | 14.2 |

| 14 | H | S | 0 | 2 | 4-F | 169 ± 12 | 1854 ± 111 | 11.0 |

| 15 | H | R | 0 | 2 | 3-Cl, 2-F | 110 ± 9 | 1543 ± 99 | 14.0 |

| 16 | H | S | 0 | 2 | 3-Cl, 2-F | 101 ± 8 | 1110 ± 87 | 11.0 |

| 17 | H | R | 0 | 2 | 3,4-di-OCH3 | 89 ± 7 | 876 ± 65 | 9.8 |

| 18 | H | S | 0 | 2 | 3,4-di-OCH3 | 85 ± 6 | 789 ± 59 | 9.3 |

Table 2: Functional Activity (EC50/IC50, nM) and Metabolic Stability of Selected Analogs [2]

| Compound | α1A | α1B | α1D | Clint (µL/min/mg) |

| 9 | 0.8 (Ant) | 4.1 (Ant) | 1.1 (Ant) | 67 |

| 10 | 1.8 (Ant) | 9.8 (Ant) | 2.5 (Ant) | 88 |

| Tamsulosin | - | - | - | 41 |

Ant: Antagonist

Experimental Protocols

General Synthetic Procedure for Arylsulfonamide Analogs[2]

A detailed, step-by-step synthesis for a representative analog (Compound 9) is provided below:

-

Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Key Intermediate):

-

Guaiacol is alkylated with 2-iodo-1,1,1-trifluoroethane in the presence of potassium carbonate in DMF at 90°C for 24 hours to yield 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

-

The resulting intermediate is demethylated using boron tribromide in anhydrous dichloromethane (B109758) to afford the key phenol intermediate.

-

-

Synthesis of the Final Compound:

-

The phenol intermediate is alkylated with 1,2-dibromoethane using potassium carbonate and potassium iodide in acetone (B3395972) at 60°C for 48 hours to give the corresponding (aryloxy)ethyl bromide.

-

This bromide is then reacted with Boc-protected 4-aminomethyl-piperidine in the presence of potassium carbonate and potassium iodide in acetone at 60°C for 24 hours.

-

The Boc protecting group is removed using trifluoroacetic acid in dichloromethane.

-

The resulting free amine is reacted with 3-chloro-2-fluorobenzenesulfonyl chloride in the presence of triethylamine (B128534) in dichloromethane at 0°C to yield the final product, compound 9.

-

In Vitro α1-Adrenoceptor Binding Assay[2]

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).

-

Procedure:

-

Membrane preparations are incubated with [3H]-Prazosin and various concentrations of the test compounds.

-

Non-specific binding is determined in the presence of 10 µM phentolamine.

-

Incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (Calcium Mobilization)[2]

-

Cell Line: CHO cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

-

Assay: Measurement of intracellular calcium levels using a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in 96-well plates and loaded with the calcium-sensitive dye.

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with various concentrations of the antagonist (test compound).

-

An EC80 concentration of an agonist (e.g., phenylephrine) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

IC50 values are determined from the concentration-response curves.

-

In Vivo Evaluation in a Canine Model of BPH[4][5]

-

Animal Model: Male beagle dogs.

-

Procedure:

-

Animals are anesthetized.

-

A pressure catheter is inserted into the prostatic urethra to measure prostatic urethral pressure.

-

An α1-agonist (e.g., epinephrine or phenylephrine) is administered intravenously to induce an increase in prostatic pressure.

-

Dose-response curves for the agonist are generated.

-

The test compound (novel this compound analog) is administered intravenously.

-

The agonist dose-response curves are repeated in the presence of the antagonist to determine its potency in blocking the agonist-induced contraction of the prostate.

-

Inhibitory constants (Ki) are calculated to compare the in vivo efficacy of different analogs.[4]

-

Experimental and Drug Discovery Workflow

The discovery of novel this compound analogs follows a structured workflow, from initial design to preclinical evaluation.

Conclusion and Future Directions

The exploration of novel this compound analogs continues to be a promising avenue for the development of next-generation therapies for BPH. The arylsulfonamide derivatives highlighted in this guide demonstrate that modifications to the this compound scaffold can yield compounds with high potency and selectivity. Future research will likely focus on:

-

Fine-tuning Selectivity: Further optimization of the chemical structure to achieve even greater selectivity for the α1A-adrenoceptor, potentially leading to an improved side-effect profile.

-

Exploration of Novel Scaffolds: Moving beyond simple modifications to discover entirely new chemical classes of α1A-adrenoceptor antagonists.

-

Dual-Targeting Ligands: Designing molecules that can modulate other relevant targets in BPH, in addition to the α1A-adrenoceptor.

-

Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate the pathophysiology of human BPH to improve the predictive value of preclinical studies.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of urology through innovative drug discovery. The detailed methodologies and compiled data provide a springboard for the design and synthesis of superior this compound analogs, with the ultimate goal of improving the quality of life for patients with BPH.

References

- 1. A Comprehensive Review of the Clinical Evidence on the Efficacy, Effectiveness, and Safety of this compound for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biovis.net [biovis.net]

- 4. auajournals.org [auajournals.org]

Silodosin Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a highly selective α1A-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its efficacy is rooted in its ability to relax the smooth muscle of the prostate, bladder neck, and prostatic urethra, which are predominantly regulated by α1A-adrenoceptors. A key advantage of this compound is its high selectivity for the α1A subtype over the α1B and α1D subtypes, which are more prevalent in blood vessels. This selectivity minimizes cardiovascular side effects like orthostatic hypotension. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the molecular features crucial for its high affinity and selectivity. The guide also outlines the experimental protocols for key assays used in its development and visualizes critical pathways and workflows.

Core Structure of this compound

The chemical structure of this compound, (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, is comprised of several key moieties that contribute to its pharmacological profile:

-

Indole (B1671886) Ring: Forms the core scaffold of the molecule.

-

Ethyl-aminopropyl Side Chain: Connects the indole and phenoxy moieties and is crucial for receptor interaction. The (R)-configuration of the propyl group is essential for high affinity.

-

Phenoxy Group with a 2,2,2-Trifluoroethoxy Substitution: This group plays a pivotal role in the high α1A-selectivity.

-

3-Hydroxypropyl Group: A substituent on the indole nitrogen.

-

Carboxamide Group: Located at the 7-position of the indole ring.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have elucidated the contributions of each component to its binding affinity and selectivity for α1-adrenoceptor subtypes.

Key Findings from SAR Studies:

-

The Trifluoroethoxy Moiety is Critical for α1A-Selectivity: The 2,2,2-trifluoroethoxy group on the phenoxy ring is a key determinant of this compound's high selectivity for the α1A-adrenoceptor. Structural studies have revealed that this group interacts with non-conserved amino acid residues, specifically methionine at position 292 (M292) and valine at position 185 (V185), within the binding pocket of the α1A-adrenoceptor.[1] These residues are different in the α1B and α1D subtypes, providing a structural basis for the observed selectivity.

-

The (R)-Configuration of the Aminopropyl Side Chain is Essential: The stereochemistry of the aminopropyl side chain is crucial for potent α1A-adrenoceptor antagonism. The (R)-enantiomer exhibits significantly higher affinity than the (S)-enantiomer.

-

Modifications of the Indole Scaffold: Changes to the indole core can impact affinity and selectivity. For instance, replacing the indole with other heterocyclic systems or modifying its substituents can lead to altered pharmacological profiles.

-

The Alicyclic Amine Core: In studies of this compound-based arylsulfonamide derivatives, a 4-aminomethylpiperidine core was found to be preferential for α1-AR binding over a 3-aminopyrrolidine (B1265635) analog.

-

Substituents on the Phenyl Ring of the Arylsulfonamide Moiety: In the arylsulfonamide series of this compound analogs, the nature and position of substituents on the terminal phenyl ring significantly influence selectivity over α1B and α2-adrenoceptors.

Quantitative SAR Data

The following tables summarize the binding affinities and functional activities of this compound and some of its analogs for the α1-adrenoceptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound and Other α1-Adrenoceptor Antagonists

| Compound | α1A | α1B | α1D | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |

| This compound | 0.32 | 180 | 18 | 563 | 56 |

| Tamsulosin | 0.23 | 2.5 | 0.36 | 11 | 1.6 |

| Prazosin | 0.16 | 0.23 | 0.45 | 1.4 | 2.8 |

| Naftopidil | 3.0 | 11 | 1.2 | 3.7 | 0.4 |

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) and Functional Activity (EC50/IC50, nM) of this compound-Based Arylsulfonamide Derivatives

| Compound | α1 Ki (nM) | α2 Ki (nM) | α1/α2 Selectivity | α1A EC50/IC50 (nM) | α1B EC50/IC50 (nM) | α1D EC50/IC50 (nM) |

| 8 | 19 | 400 | 21.1 | 0.6 (Ant) | 2.8 (Ant) | 0.9 (Ant) |

| 9 | 50 | 858 | 17.2 | 0.8 (Ant) | 4.0 (Ant) | 1.1 (Ant) |

| 10 | 43 | 664 | 15.4 | 0.7 (Ant) | 3.5 (Ant) | 1.0 (Ant) |

| Tamsulosin | - | - | - | 0.3 (Ant) | 1.5 (Ant) | 0.2 (Ant) |

Ant = Antagonist. Data from a study on novel this compound-based arylsulfonamide derivatives.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Subtypes

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for human α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.

-

Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Washing Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Phentolamine (B1677648) (10 µM).

-

Test compounds at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of test compound at the desired concentration.

-

50 µL of [3H]-Prazosin (final concentration ~0.1-0.5 nM).

-

100 µL of cell membrane suspension (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold washing buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist in cells expressing a specific α1-adrenoceptor subtype.

Materials:

-

CHO or HEK293 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor.

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Norepinephrine (B1679862) or Phenylephrine.

-

Test compounds at various concentrations.

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

-

Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the agonist (e.g., norepinephrine at a concentration that elicits an EC80 response) to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Calculate the IC50 values by plotting the percentage of inhibition against the log of the antagonist concentration.

Visualizations

α1A-Adrenoceptor Signaling Pathway

References

In-vitro characterization of Silodosin's receptor binding affinity

An In-Depth Technical Guide to the In-Vitro Characterization of Silodosin's Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of this compound, with a primary focus on its binding affinity and functional antagonism at α1-adrenergic receptor subtypes. This compound is a highly selective α1A-adrenoceptor antagonist utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] Its efficacy is rooted in its high affinity for the α1A-adrenoceptor subtype, which is predominant in the smooth muscle of the prostate, bladder neck, and urethra.[1][4]

Quantitative Analysis of Receptor Binding Affinity

The in-vitro binding affinity of this compound for the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D) is primarily determined through competitive radioligand binding assays.[1] These assays measure the concentration of this compound required to displace a specific radioligand from the receptor, yielding the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

This compound demonstrates exceptionally high affinity and selectivity for the α1A-adrenoceptor compared to the α1B and α1D subtypes.[3][4][5] This selectivity is crucial for its clinical profile, minimizing cardiovascular side effects typically associated with the blockade of α1B-adrenoceptors in blood vessels.[6][7]

Table 1: this compound Binding Affinity (Ki) at Human α1-Adrenoceptor Subtypes

| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |

| This compound | 0.32 - 0.69 | 100 - 380 | 18 - 35 | 162 - 583 | 50 - 55.5 |

| Tamsulosin | 0.2 - 3.7 | 4.6 - 19 | 1.1 - 2.5 | ~10 - 15 | ~3 |

| Naftopidil | 6.8 - 18 | 29 - 130 | 3.9 - 4.2 | ~4 | ~0.6 |

| Prazosin | 0.1 - 0.6 | 0.2 - 0.7 | 0.4 - 2.1 | ~1 | ~3 |

Data compiled from multiple sources.[3][4][5][8] Ratios are calculated based on the provided Ki values and may vary between studies.

Functional Antagonism

Functional assays are conducted to determine the potency of this compound as an antagonist in a physiological context. These experiments typically involve measuring the inhibitory effect of this compound on agonist-induced contractions in isolated tissues that have a high density of specific α1-adrenoceptor subtypes.[9][10] The potency of a competitive antagonist is expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[11] A higher pA2 value signifies greater antagonist potency.

Table 2: this compound Functional Antagonist Potency (pA2) in Isolated Tissues

| Tissue | Predominant Receptor | Agonist | pA2 Value |

| Rabbit Prostate | α1A-AR | Noradrenaline | 9.60 |

| Rabbit Urethra | α1A-AR | Noradrenaline | 8.71 |

| Rabbit Bladder Trigone | α1A-AR | Noradrenaline | 9.35 |

| Rat Spleen | α1B-AR | Noradrenaline | 7.15 |

| Rat Thoracic Aorta | α1D-AR | Noradrenaline | 7.88 |

Data from functional pharmacological studies.[9][10]

Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[5][6] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells. This compound acts as a competitive antagonist, binding to the α1A-adrenoceptor and preventing the agonist from initiating this signaling cascade, thereby promoting smooth muscle relaxation.[6]

α1A-adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.[1][12]

Objective: To quantify the affinity of this compound for α1A, α1B, and α1D-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Utilize cell lines (e.g., mouse-derived LM (tk-) cells) stably expressing a single subtype of the human α1-adrenoceptor (α1A, α1B, or α1D).[8][9]

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.[1][13]

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a non-selective α1-antagonist radioligand (e.g., [3H]-prazosin), and varying concentrations of unlabeled this compound.[1][9]

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).

-

Incubate the plate to allow the binding reaction to reach equilibrium.[13]

-

-

Separation and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][14]

-

Experimental workflow for determining binding affinity via radioligand assay.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the methodology for determining the functional potency (pA2) of this compound.[9][10]

Objective: To determine the pA2 value of this compound in isolated tissues expressing specific α1-adrenoceptor subtypes.

Methodology:

-

Tissue Preparation:

-

Isolate tissues with high densities of the desired α1-AR subtype (e.g., rabbit prostate for α1A, rat spleen for α1B, rat thoracic aorta for α1D).[10]

-

Mount the tissues in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

-

Concentration-Response Curves:

-

Generate a cumulative concentration-response curve for an agonist (e.g., noradrenaline) to establish a baseline contractile response.

-

Wash the tissue and allow it to return to its resting state.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period.

-

Generate a second agonist concentration-response curve in the presence of this compound.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (x), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[11]

-

Plot log(x-1) on the y-axis against the negative logarithm of the molar concentration of this compound (pA) on the x-axis.

-

For a competitive antagonist, this should yield a straight line with a slope of 1.

-

The pA2 value is determined from the x-intercept of the Schild plot.[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is this compound Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Pa2 determination | PPTX [slideshare.net]

Off-target effects of Silodosin at the molecular level

Technical Deep-Dive into the Off-Target Molecular Profile of Silodosin**

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive analysis of the off-target molecular interactions of this compound, a highly selective α1A-adrenoceptor (AR) antagonist. While its primary therapeutic effect in treating the signs and symptoms of benign prostatic hyperplasia (BPH) is well-established, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy assessment. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key molecular pathways and experimental workflows.

Introduction: The Uroselectivity of this compound

This compound is a next-generation α1-AR antagonist designed for high selectivity towards the α1A-adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[1] This targeted action leads to smooth muscle relaxation, alleviating lower urinary tract symptoms (LUTS) associated with BPH.[1][2] The key advantage of this compound lies in its superior "uroselectivity" compared to older α-blockers.[3][4] This is defined by its significantly lower affinity for the α1B-adrenoceptor subtype, which is largely located on vascular smooth muscle.[5] By minimizing α1B-AR blockade, this compound reduces the incidence of cardiovascular side effects like orthostatic hypotension that are common with less selective agents.[2][6]

Core Pharmacological Activity and Off-Target Binding Profile

The primary mechanism of this compound is the competitive antagonism of α1A-adrenoceptors. However, like any small molecule, it possesses the potential to interact with other receptors, albeit at lower affinities. These "off-target" interactions are critical to understand as they can contribute to the drug's overall clinical profile, including potential side effects.

The selectivity of this compound is best understood by comparing its binding affinities (Ki values) for the different α1-adrenoceptor subtypes. A lower Ki value signifies a higher binding affinity. Radioligand binding assays are the standard method for determining these values.[7]

| Target Receptor | This compound Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |

| α1A-Adrenoceptor | 0.32 - 0.65 | - | - | [5] |

| α1B-Adrenoceptor | 188 - 370 | 162 - 583 | - | [5][8] |

| α1D-Adrenoceptor | 36 - 110 | - | 55.5 | [5][8] |

Table 1: Comparative binding affinities of this compound for human α1-adrenoceptor subtypes. Ki values represent the dissociation constant, a measure of binding affinity. Selectivity ratios are calculated from the respective Ki values.

As the data illustrates, this compound's affinity for the α1A subtype is up to 583 times greater than for the α1B subtype and approximately 55.5 times greater than for the α1D subtype.[5] This high selectivity for the α1A-AR is the molecular basis for its clinical efficacy and favorable cardiovascular safety profile.[4][6]

While this compound is highly selective for the α1A-AR, its potential for other molecular interactions has been investigated.

-

Serotonin (B10506) Receptors (5-HT1A): Some research into this compound-based derivatives has explored interactions with serotonin receptors, suggesting that this chemical scaffold can be modified to interact with targets like the 5-HT1A receptor.[9] However, for this compound itself, significant high-affinity binding to non-adrenergic receptors has not been a prominent finding in major studies.

-

Ion Channels: Direct, clinically significant off-target effects on major ion channels have not been widely reported for this compound at therapeutic concentrations.

-

Drug Transporters: this compound is a substrate for P-glycoprotein (P-gp).[10] This is a clinically relevant off-target interaction, as strong P-gp inhibitors (e.g., cyclosporine) can increase this compound's plasma concentration.[10]

-

Metabolizing Enzymes: this compound is primarily metabolized by CYP3A4.[11] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) is contraindicated as it can lead to a significant increase in this compound exposure.[10][12]

Signaling Pathways and Molecular Interactions

To visualize the molecular consequences of this compound's binding, it is helpful to diagram its primary and potential off-target signaling pathways.

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Focus on this compound: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of this compound-a review of literature - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is this compound Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. verification.fda.gov.ph [verification.fda.gov.ph]

- 11. [Pharmacokinetics and disposition of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

The Influence of Pharmacogenomic Markers on Silodosin Metabolism: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the key pharmacogenomic markers that influence the metabolism of silodosin, a selective alpha-1A adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic factors that contribute to inter-individual variability in this compound response.

Introduction

This compound is a widely prescribed medication for the management of lower urinary tract symptoms associated with BPH.[1] The drug undergoes extensive metabolism, primarily through glucuronidation and oxidative pathways, which are catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) and cytochrome P450 3A4 (CYP3A4), respectively.[2][3] Genetic polymorphisms in the genes encoding these enzymes, as well as in genes for drug transporters like ABCB1 (P-glycoprotein), can significantly alter the pharmacokinetic and pharmacodynamic properties of this compound, leading to variations in efficacy and safety among patients.[4][5] This guide summarizes the current state of knowledge on the pharmacogenomics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Data on Pharmacogenomic Markers and this compound Pharmacokinetics

The following tables summarize the quantitative data from a key study investigating the impact of genetic variations in CYP3A4, CYP3A5, UGT2B7, and ABCB1 on this compound metabolism and clinical outcomes in patients with BPH.[4]

Table 1: Influence of CYP3A4 and CYP3A5 Genotypes on this compound Pharmacokinetics and Efficacy

| Gene | Genotype | Number of Patients (n) | Mean Css min of this compound (ng/mL) | p-value | Efficacy Outcome | p-value |

| CYP3A422 | CC | 97 | 9.0 ± 10.47 | 0.049 | - | - |

| CT | 6 | 17.59 ± 2.98 | Less pronounced improvement in IPSS | < 0.05 | ||

| CYP3A53 | AG/AA | 7 | - | - | - | - |

| GG | 96 | - | - | Greater improvement in ΔIPSS | 0.042 |

Css min: minimum steady-state plasma concentration; IPSS: International Prostate Symptom Score; ΔIPSS: Change in International Prostate Symptom Score.[4]

Table 2: Influence of UGT2B7 and ABCB1 Genotypes on this compound Efficacy

| Gene | Genotype | Number of Patients (n) | Efficacy Outcome | p-value |

| UGT2B7 rs7439366 | CC | 34 | Improved Qmax (ΔQmax 5.4 mL/s) | 0.041 |

| CT | 35 | Improved Qmax (ΔQmax 2.0 mL/s) | ||

| TT | 34 | Improved Qmax (ΔQmax 3.3 mL/s) | ||

| ABCB1 1236C>T | CC | 44 | - | - |

| CT | 34 | - | - | |

| TT | 25 | Trend toward reduced Residual Urine Volume (RUV) | 0.053 |

Qmax: maximum urinary flow rate; ΔQmax: Change in maximum urinary flow rate.[4]

Experimental Protocols

The methodologies described below are based on the procedures reported in the primary pharmacogenomic study of this compound.[4]

Patient Population and Study Design

A prospective observational study was conducted with 103 Russian male patients diagnosed with moderate-to-severe lower urinary tract symptoms (IPSS > 8) due to BPH. All patients were treated with 8 mg of this compound daily for 8 weeks. Efficacy was assessed using the International Prostate Symptom Score (IPSS), quality of life scale, maximum urinary flow rate (Qmax), and residual urine volume (RUV) at baseline and at the end of the study.[4]

Genotyping

Genomic DNA was extracted from the patients' biological samples. Genotyping for polymorphisms in CYP3A4 (1B, *22), CYP3A5 (3), UGT2B7 (rs73823859, rs7439366, and rs7668282), and ABCB1 (rs4148738, rs1045642, rs2032582, and rs1128503) was performed using real-time Polymerase Chain Reaction (PCR).[4]

Pharmacokinetic Analysis

The minimum steady-state plasma concentration (Css min) of this compound was quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This technique allows for the sensitive and specific measurement of drug concentrations in plasma samples.[4]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow for pharmacogenomic analysis, and the logical relationship between genetic variants and their impact on drug metabolism.

Discussion and Future Directions

The evidence presented in this guide highlights the significant role of genetic polymorphisms in determining the metabolic fate and clinical response to this compound. The CYP3A422 allele is associated with higher plasma concentrations of this compound, which paradoxically correlated with a less pronounced improvement in IPSS in the studied population, possibly due to higher baseline symptom severity.[4] Conversely, the CYP3A53 GG genotype and the UGT2B7 rs7439366 CC genotype were associated with better efficacy outcomes.[4] While no statistically significant association was found for the investigated ABCB1 polymorphisms and this compound's adverse drug reactions, a trend towards reduced residual urine volume was observed in TT homozygotes for the 1236C>T variant.[4]

These findings underscore the potential of pharmacogenomic testing to personalize this compound therapy. Identifying patients with specific genetic profiles could enable clinicians to optimize dosing strategies, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects. However, the clinical utility of routine pharmacogenomic testing for this compound requires further validation in larger, prospective clinical trials across diverse populations. Future research should also aim to elucidate the functional consequences of other genetic variants in this compound's metabolic and transport pathways and to develop robust clinical guidelines for genotype-guided dosing.

Conclusion

The metabolism of this compound is a complex process influenced by a number of genetic factors. Polymorphisms in CYP3A4, CYP3A5, and UGT2B7 have been shown to modulate the pharmacokinetic and clinical outcomes of this compound treatment. As our understanding of the pharmacogenomic landscape of this drug continues to evolve, the integration of genetic information into clinical practice holds the promise of a more personalized and effective approach to the management of benign prostatic hyperplasia.

References

- 1. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. verification.fda.gov.ph [verification.fda.gov.ph]

- 3. mdpi.com [mdpi.com]

- 4. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

Preclinical Evidence for Silodosin in Non-Urological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a highly selective α1A-adrenergic receptor antagonist primarily approved for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow. Beyond its established urological applications, a growing body of preclinical evidence suggests that this compound may have therapeutic potential in a range of non-urological conditions. This technical guide provides an in-depth summary of the existing preclinical data, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exhibits a high affinity for the α1A-adrenergic receptor subtype, which is predominantly located in the smooth muscle of the lower urinary tract.[1] Its selectivity for the α1A receptor over the α1B subtype, found in blood vessels, is significantly higher than that of other α-blockers like tamsulosin (B1681236).[2] This high selectivity is thought to minimize cardiovascular side effects such as orthostatic hypotension.[3][4][5] The binding of this compound to α1A-adrenoceptors competitively inhibits the action of norepinephrine, preventing smooth muscle contraction.[6]

Cardiovascular Effects

Preclinical studies have investigated the cardiovascular profile of this compound to assess its safety and potential therapeutic applications.

Effects on Blood Pressure and Heart Rate